4,6-Dimethoxy-2-(piperazin-1-ylmethyl)pyrimidine chemical properties
4,6-Dimethoxy-2-(piperazin-1-ylmethyl)pyrimidine chemical properties
An In-depth Technical Guide to 4,6-Dimethoxy-2-(piperazin-1-ylmethyl)pyrimidine: A Scaffold for Drug Discovery
Section 1: Executive Summary
This technical guide provides a comprehensive analysis of 4,6-Dimethoxy-2-(piperazin-1-ylmethyl)pyrimidine, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. While specific, publicly available experimental data on this exact molecule is limited, its structural motifs—a dimethoxypyrimidine core, a piperazine ring, and a methylene linker—are well-established pharmacophores. This document will dissect the compound's known properties, infer its likely chemical behavior and safety profile based on analogous structures, and present its primary value as a versatile building block for synthesizing novel therapeutic agents. As a Senior Application Scientist, the focus will be on the practical application of this scaffold, potential synthetic strategies, and the critical analytical methods required for its characterization, thereby providing a foundational understanding for its use in research and discovery pipelines.
Section 2: Molecular Identification and Physicochemical Properties
Accurate identification is paramount for any chemical entity in a research pipeline. 4,6-Dimethoxy-2-(piperazin-1-ylmethyl)pyrimidine is distinguished by its unique combination of a pyrimidine scaffold, which is central to numerous bioactive molecules, and a piperazine ring, a common feature used to enhance solubility and provide a vector for further chemical modification.
It is critical to distinguish this compound (CAS: 387350-76-7) from the closely related 4,6-Dimethoxy-2-(piperazin-1-yl)pyrimidine (CAS: 106615-46-7), which lacks the crucial methylene (-CH2-) bridge. This linker fundamentally alters the molecule's spatial arrangement, flexibility, and reactivity.
Chemical Structure Diagram
Caption: 2D structure of 4,6-Dimethoxy-2-(piperazin-1-ylmethyl)pyrimidine.
Identifier and Property Summary
The following tables summarize the key identifiers and physicochemical properties. Note that many physical properties have not been experimentally determined and are absent from major databases; this is common for novel research chemicals.
| Identifier | Value | Source |
| IUPAC Name | 1-[(4,6-dimethoxypyrimidin-2-yl)methyl]piperazine | |
| CAS Number | 387350-76-7 | [1] |
| Molecular Formula | C₁₁H₁₈N₄O₂ | [1] |
| Molecular Weight | 238.29 g/mol | [1] |
| InChI Key | RZNQZUBONDNTBD-UHFFFAOYSA-N | |
| Canonical SMILES | COc1cc(OC)nc(CN2CCNCC2)n1 | |
| MDL Number | MFCD01765698 | [1] |
| Physicochemical Property | Value | Notes |
| Appearance | Solid (predicted) | Based on typical pyrimidine derivatives. |
| Melting Point | Data not available | Not experimentally reported in cited literature. |
| Boiling Point | Data not available | Not experimentally reported in cited literature. |
| Solubility | Soluble in most organic solvents (predicted) | The piperazine moiety generally imparts solubility in polar organic solvents. |
| Flash Point | Not applicable |
Section 3: The Pyrimidine-Piperazine Scaffold in Medicinal Chemistry
The true value of 4,6-Dimethoxy-2-(piperazin-1-ylmethyl)pyrimidine lies not in its intrinsic biological activity, but in its potential as a modular scaffold. Drug development professionals recognize this "Scaffold-Linker-Pharmacophore" architecture as a highly effective platform for generating compound libraries with diverse biological activities.
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Dimethoxypyrimidine (Scaffold): This core provides a rigid, planar structure. The two methoxy groups are electron-donating, which influences the reactivity of the pyrimidine ring. They also serve as potential hydrogen bond acceptors and can be involved in metabolic pathways (e.g., O-demethylation).
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Methylene (-CH₂-) (Linker): This flexible single-carbon linker separates the rigid pyrimidine core from the piperazine ring, allowing the two moieties to adopt various spatial orientations. This flexibility is crucial for optimizing binding to the three-dimensional pocket of a biological target.
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Piperazine (Pharmacophore/Solubilizing Group): The piperazine ring is a ubiquitous feature in modern pharmaceuticals. Its primary roles include:
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Vector for Derivatization: The secondary amine (NH) is a nucleophilic handle for introducing a wide array of functional groups, allowing for the exploration of structure-activity relationships (SAR).
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Improved Physicochemical Properties: As a basic amine, it is often protonated at physiological pH, which can significantly enhance aqueous solubility and improve oral bioavailability.
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Target Engagement: The piperazine nitrogen atoms can act as hydrogen bond acceptors or donors, directly participating in binding interactions with target proteins like kinases or G-protein coupled receptors.[2][3]
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Caption: The modular nature of the pyrimidine-piperazine scaffold in drug design.
This modularity makes the title compound an excellent starting material for developing inhibitors of targets like Janus kinases (JAK) and FMS-like tyrosine kinase 3 (FLT3), which are implicated in diseases such as acute myeloid leukemia.[2]
Section 4: Synthesis and Reactivity Analysis
While a specific synthesis for this molecule is not detailed in the provided literature, a highly plausible and efficient synthetic route can be proposed based on established pyrimidine chemistry. The most logical approach involves a nucleophilic substitution reaction.
Proposed Synthetic Workflow
The synthesis would likely proceed via the reaction of a pyrimidine bearing a leaving group at the 2-methyl position with piperazine. A common precursor for this would be 2-(chloromethyl)-4,6-dimethoxypyrimidine.
Caption: Proposed workflow for the synthesis of the target compound.
Causality in Experimental Design:
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Choice of Solvent: An aprotic polar solvent like Dimethylformamide (DMF) or Acetonitrile is chosen to solubilize the reactants without interfering with the nucleophilic attack.
-
Addition of Base: A mild inorganic base like potassium carbonate (K₂CO₃) or triethylamine (Et₃N) is included to act as a proton sponge, neutralizing the HCl formed during the reaction and driving the equilibrium towards the product.
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Temperature Control: The reaction is likely exothermic but may require gentle heating to proceed at a reasonable rate. Monitoring by Thin Layer Chromatography (TLC) or LC-MS would be essential to determine the optimal reaction time and temperature.
Section 5: Analytical Characterization and Quality Control
For any newly synthesized or procured batch of a research chemical, rigorous analytical characterization is not merely a suggestion but a requirement for trustworthy and reproducible results. The following protocols form a self-validating system to confirm the identity, purity, and integrity of 4,6-Dimethoxy-2-(piperazin-1-ylmethyl)pyrimidine.
Protocol 1: Structural Confirmation via NMR Spectroscopy
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Objective: To confirm the covalent structure and connectivity of the molecule.
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Methodology:
-
Dissolve 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
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Acquire a ¹H NMR spectrum. Expected signals would include:
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Two singlets for the methoxy protons (~3.9-4.1 ppm).
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A singlet for the pyrimidine ring proton (~5.8-6.0 ppm).
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A singlet for the methylene bridge protons (~3.5-3.7 ppm).
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Two multiplets for the piperazine protons (distinct signals for protons adjacent to the pyrimidine and those adjacent to the NH group, typically ~2.4-2.9 ppm).
-
A broad singlet for the piperazine NH proton (variable shift).
-
-
Acquire a ¹³C NMR spectrum to confirm the number of unique carbon environments.
-
Validation: The presence and integration of all expected signals, particularly the characteristic shifts of the methylene bridge and the two distinct methoxy groups, validates the molecular structure.
-
Protocol 2: Molecular Weight and Purity Assessment via LC-MS
-
Objective: To confirm the molecular weight and assess the purity of the sample.
-
Methodology:
-
Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Inject the solution into a Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with a C18 column.
-
Run a gradient elution method (e.g., water/acetonitrile with 0.1% formic acid).
-
Monitor the UV chromatogram (e.g., at 254 nm) to assess purity by peak area.
-
Analyze the mass spectrum. The primary observation should be the protonated molecular ion [M+H]⁺ at m/z 239.29.
-
Validation: A single major peak in the chromatogram with the correct [M+H]⁺ in the corresponding mass spectrum provides strong evidence of both high purity and correct molecular formula.
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Section 6: Safety, Handling, and Storage
While no specific safety data sheet (SDS) exists for this compound, a hazard assessment can be extrapolated from structurally related piperazinyl-pyrimidine and quinazoline derivatives.[4][5][6] Researchers must handle this compound with the assumption that it is hazardous until proven otherwise.
Hazard Identification and Precautionary Measures
| Hazard Class | GHS Statement (Inferred) | Precautionary Measures |
| Acute Oral Toxicity | H302: Harmful if swallowed | P270: Do not eat, drink or smoke when using this product. P301+P317: IF SWALLOWED: Get medical help.[6] |
| Skin Irritation | H315: Causes skin irritation | P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water.[5][6] |
| Eye Irritation | H319: Causes serious eye irritation | P280: Wear eye protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5][6] |
| Respiratory Irritation | H335: May cause respiratory irritation | P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area.[5][6] |
Recommended Handling and Storage
-
Handling: Use in a certified chemical fume hood. Wear standard personal protective equipment (PPE), including a lab coat, nitrile gloves, and safety glasses.[4][7] Avoid creating dust.[7] Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[8] For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent potential oxidation or degradation.
Section 7: References
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LookChem. (n.d.). Cas 106615-46-7, 4,6-Dimethoxy-2-(piperazin-1-yl)pyrimidine. Retrieved from [Link]
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ResearchGate. (2021). Discovery of 4-piperazinyl-2-aminopyrimidine derivatives as dual inhibitors of JAK2 and FLT3. Retrieved from [Link]
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PubChem. (n.d.). 4,6-Dimethoxy-2-(phenyl(piperazin-1-yl)methyl)pyrimidine. Retrieved from [Link]
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PubChem. (n.d.). 2-(1-Piperazinyl)-4-amino-6,7-dimethoxyquinazoline. Retrieved from [Link]
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MDPI. (2018). 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. Retrieved from [Link]
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PubMed. (2021). Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][2][9][10]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors. Retrieved from [Link]
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